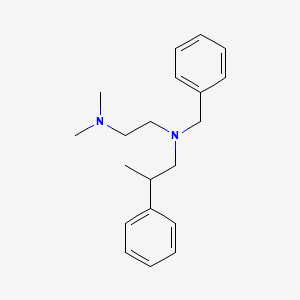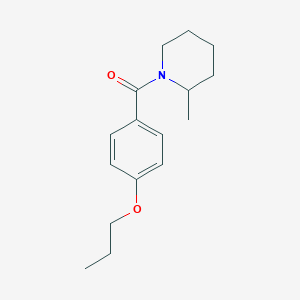![molecular formula C24H25N3O2 B5955639 2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5955639.png)
2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines elements of pyridine and naphthyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include strong bases, such as sodium hydride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-N-(2-phenylethyl)-1-butanamine: Shares structural similarities but differs in functional groups and overall structure.
Diisobutyl phthalate: Another compound with similar functional groups but a different core structure.
Uniqueness
2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of pyridine and naphthyridine elements, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
8-(3-methylbutyl)-2-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-17(2)8-12-26-14-10-21-19(23(26)28)16-20-22(25-21)11-15-27(24(20)29)13-9-18-6-4-3-5-7-18/h3-7,10-11,14-17H,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNBEOOSCBVWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C1=O)C=C3C(=N2)C=CN(C3=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-4-[3-(2-fluorophenoxy)propyl]-2,3-piperazinedione](/img/structure/B5955582.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5955591.png)
![4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one](/img/structure/B5955596.png)
![1-cyclopentyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5955597.png)
![2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PROPYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE](/img/structure/B5955601.png)
![2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE](/img/structure/B5955607.png)
![N-[(4-Chlorophenyl)methyl]-3-[3-(6-methyl-2-oxo-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B5955613.png)
![2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5955626.png)
![3-methyl-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5955632.png)
![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5955633.png)
![1-cyclopentyl-5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-2-piperidinone](/img/structure/B5955644.png)
